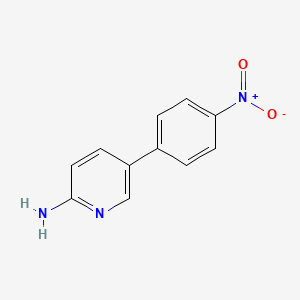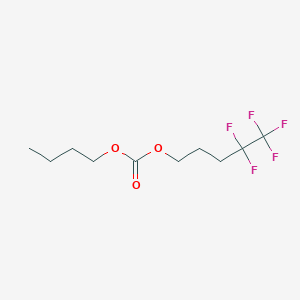
Butyl 4,4,5,5,5-pentafluoropentyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 4,4,5,5,5-pentafluoropentyl carbonate is a fluorinated organic compound with the molecular formula C10H15F5O3. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms in its structure imparts distinct characteristics such as high thermal stability and resistance to chemical degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4,4,5,5,5-pentafluoropentyl carbonate typically involves the reaction of butyl alcohol with 4,4,5,5,5-pentafluoropentanol in the presence of a carbonate source. Common reagents used in this synthesis include carbonyl diimidazole or phosgene. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature and pressure are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 4,4,5,5,5-pentafluoropentyl carbonate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The carbonate ester can be hydrolyzed to yield butyl alcohol and 4,4,5,5,5-pentafluoropentanol.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution.
Hydrolysis: Acidic or basic conditions can promote the hydrolysis of the carbonate ester.
Oxidation and Reduction: Specific oxidizing or reducing agents may be required depending on the desired transformation.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Butyl alcohol and 4,4,5,5,5-pentafluoropentanol.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
Butyl 4,4,5,5,5-pentafluoropentyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its stability and unique properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced thermal and chemical resistance.
Mécanisme D'action
The mechanism by which Butyl 4,4,5,5,5-pentafluoropentyl carbonate exerts its effects is primarily related to its fluorinated structure. The presence of fluorine atoms can influence the compound’s reactivity and interactions with other molecules. In biological systems, it may interact with specific molecular targets, altering their function or stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butyl 4,4,5,5,5-trifluoropentyl carbonate
- Butyl 4,4,5,5,5-hexafluoropentyl carbonate
- Butyl 4,4,5,5,5-tetrafluoropentyl carbonate
Uniqueness
Butyl 4,4,5,5,5-pentafluoropentyl carbonate is unique due to the specific number and arrangement of fluorine atoms, which confer distinct properties such as higher thermal stability and resistance to chemical degradation compared to its analogs.
Propriétés
Formule moléculaire |
C10H15F5O3 |
|---|---|
Poids moléculaire |
278.22 g/mol |
Nom IUPAC |
butyl 4,4,5,5,5-pentafluoropentyl carbonate |
InChI |
InChI=1S/C10H15F5O3/c1-2-3-6-17-8(16)18-7-4-5-9(11,12)10(13,14)15/h2-7H2,1H3 |
Clé InChI |
XQPGWBVRHYZTQR-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)OCCCC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


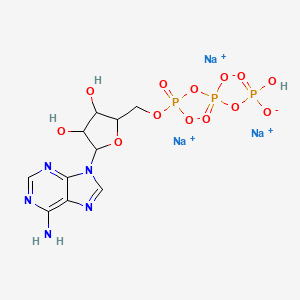
![(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12082275.png)
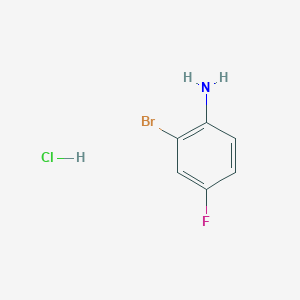
![3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine](/img/structure/B12082286.png)
![6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12082290.png)


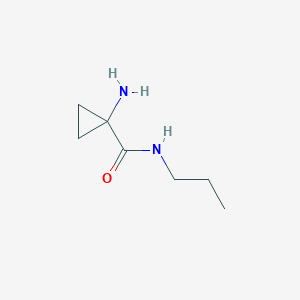



![2-[2-(3-Fluorophenyl)ethyl]benzoic acid](/img/structure/B12082330.png)
![triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-[(E)-tetracos-15-enoyl]sulfanylethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12082331.png)
